molecular formula C16H19NO2S2 B2565469 2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide CAS No. 1421441-86-2

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2565469
CAS No.: 1421441-86-2
M. Wt: 321.45
InChI Key: PLBNWKFBVCVURY-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a complex organic compound that features a benzamide core with ethylthio and thiophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethylthio and thiophenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The ethylthio and thiophenyl groups may play a role in binding to enzymes or receptors, influencing their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide
  • 2-(ethylthio)-N-(3-hydroxy-3-(furan-2-yl)propyl)benzamide
  • 2-(ethylthio)-N-(3-hydroxy-3-(pyridin-2-yl)propyl)benzamide

Uniqueness

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is unique due to the presence of both ethylthio and thiophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions and reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

2-(ethylthio)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzamide is a complex organic compound characterized by a benzamide core with ethylthio and thiophenyl substituents. Its unique structure suggests potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide, and its molecular formula is C16H19N2O2S2C_{16}H_{19}N_{2}O_{2}S_{2}. The presence of sulfur and hydroxyl groups in its structure may contribute to its biological activity, particularly in enzyme interactions and receptor binding.

PropertyValue
Molecular FormulaC₁₆H₁₉N₂O₂S₂
Molecular Weight335.46 g/mol
IUPAC Name2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
SolubilitySoluble in organic solvents

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly enzymes and receptors. The ethylthio and thiophenyl groups are hypothesized to enhance binding affinity, influencing various biochemical pathways.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for metabolic processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting neurotransmission and signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, one study demonstrated that structurally related compounds showed effective inhibition against various bacterial strains, suggesting a potential application in developing new antibiotics.

Anticancer Activity

Research has highlighted the anticancer potential of compounds containing thiophene moieties. For example, studies on similar benzamide derivatives have shown promising results in inhibiting the growth of cancer cell lines. The mechanism often involves inducing apoptosis or cell cycle arrest.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that a series of thioether-containing compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of an ethylthio group was crucial for activity.
    CompoundActivity (MIC μg/mL)
    2-(ethylthio)-N-benzamide32
    Benzamide Control128
  • Anticancer Study : A study focusing on benzamide derivatives reported that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that the introduction of sulfur-containing groups increased the compounds' efficacy.
    CompoundIC50 (μM)
    2-(ethylthio)-N-benzamide5.4
    Standard Chemotherapy Drug10.0

Properties

IUPAC Name

2-ethylsulfanyl-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-2-20-14-7-4-3-6-12(14)16(19)17-10-9-13(18)15-8-5-11-21-15/h3-8,11,13,18H,2,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBNWKFBVCVURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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